N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[2-(4-fluorophenyl)ethyl]glycinamide
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Overview
Description
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[2-(4-fluorophenyl)ethyl]glycinamide is a complex organic compound with a molecular formula of C15H20FN3O4S. This compound is notable for its unique structure, which includes a dioxidotetrahydrothiophenyl group, a fluorophenyl group, and a glycinamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[2-(4-fluorophenyl)ethyl]glycinamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the dioxidotetrahydrothiophenyl group: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophenyl group.
Attachment of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, where a suitable leaving group is replaced by the fluorophenyl moiety.
Formation of the glycinamide moiety: The glycinamide group is synthesized through the reaction of glycine derivatives with appropriate reagents.
Coupling reactions: The final step involves coupling the dioxidotetrahydrothiophenyl group, the fluorophenyl group, and the glycinamide moiety under specific reaction conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[2-(4-fluorophenyl)ethyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the oxidation state of the sulfur atom in the dioxidotetrahydrothiophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Hydrolysis: The amide bond in the glycinamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[2-(4-fluorophenyl)ethyl]glycinamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the context of its interactions with specific molecular targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[2-(4-fluorophenyl)ethyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and other cellular processes.
Comparison with Similar Compounds
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[2-(4-fluorophenyl)ethyl]glycinamide can be compared with other similar compounds, such as:
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxidotetrahydrothiophenyl group but differ in their other functional groups.
Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different substituents on the rest of the molecule.
Glycinamide derivatives: Compounds with the glycinamide moiety but different substituents on the nitrogen atom.
The uniqueness of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[2-(4-fluorophenyl)ethyl]glycinamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H20FN3O4S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-[2-(4-fluorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C15H20FN3O4S/c16-12-3-1-11(2-4-12)5-7-17-14(20)9-18-15(21)19-13-6-8-24(22,23)10-13/h1-4,13H,5-10H2,(H,17,20)(H2,18,19,21) |
InChI Key |
SBTQATXIVPKJRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCC(=O)NCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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